molecular formula C18H15F3N4O2 B2690185 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide CAS No. 320421-89-4

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide

Cat. No.: B2690185
CAS No.: 320421-89-4
M. Wt: 376.339
InChI Key: VBOLPZQEPKDPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is a quinazoline derivative . Quinazoline derivatives are a group of compounds that have drawn significant attention due to their wide range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, one of which is a benzene ring and the other is a pyrimidine ring . The specific molecular structure of “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not available in the resources I have.

Scientific Research Applications

Synthesis and Pharmacological Activities

A variety of quinazoline derivatives have been synthesized and evaluated for their potential pharmacological activities. These compounds, including structures similar to 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide, have shown a range of biological activities such as hypolipidemic, anticonvulsant, anticancer, anti-ulcerogenic, and anti-ulcerative colitis activities.

  • Hypolipidemic Activity : Novel quinazolines and 4(3H)-quinazolinones derivatives were synthesized, demonstrating significant hypolipidemic activity by lowering triglyceride and total cholesterol levels in studies (Kurogi et al., 1996).

  • Anticonvulsant Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their anticonvulsant activity, showing potential as treatments for seizures compared to standard drugs (El-Azab et al., 2011).

  • Anticancer and Vascular Disrupting Agents : Triazoloquinazolinone-based compounds were identified as potent inhibitors of tubulin assembly and demonstrated anticancer activity across a variety of cancer cell lines (Driowya et al., 2016).

  • Anti-ulcerogenic and Anti-ulcerative Colitis Activity : Novel quinazoline derivatives exhibited significant curative activity against acetic acid-induced ulcer model and showed higher activity than standard drugs in treating peptic ulcer and ulcerative colitis without reported side effects on liver and kidney functions (Alasmary et al., 2017).

Antimicrobial and Analgesic Activities

  • Antimicrobial Activity : Novel benzohydrazide derivatives have been synthesized and characterized, with some showing promising analgesic, antifungal, and antibacterial activities, as well as in vitro antiproliferative activity (Vijaya Raj et al., 2007).

  • Analgesic Activity : Synthesis and evaluation of novel compounds for their analgesic activity have shown significant results, highlighting the therapeutic potential of quinazoline derivatives in pain management (Osarodion, 2023).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structures and the biological targets they interact with . The specific mechanism of action for “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide” is not provided in the available resources.

Future Directions

Quinazoline derivatives, due to their wide range of biological activities, are a promising area of research in medicinal chemistry . Future research could focus on synthesizing new quinazoline derivatives, including “4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide”, and studying their biological activities and mechanisms of action.

Properties

IUPAC Name

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25(24-16(26)11-7-9-12(27-2)10-8-11)15-13-5-3-4-6-14(13)22-17(23-15)18(19,20)21/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOLPZQEPKDPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.